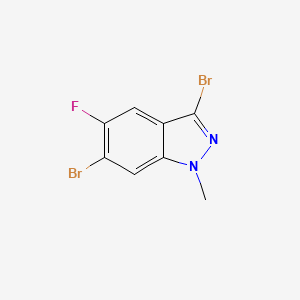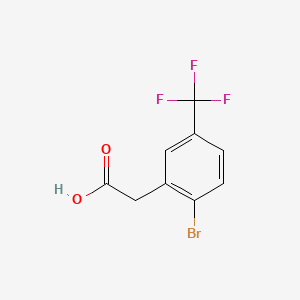
2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid is a chemical compound with the molecular formula C7H5BBrF3O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,5-Bis(trifluoromethyl)phenylacetic acid has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.Molecular Structure Analysis
The molecular structure of this compound is characterized by a bromo and trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid group . The molecular weight is 268.83 .Chemical Reactions Analysis
The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity . It can also undergo reactions such as functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 336.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 46.0±0.4 cm3 .Scientific Research Applications
Antimicrobial Activity
The compound has been synthesized and characterized for its structure and properties . It shows antimicrobial activity against various organisms. The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .
Antifungal Activity
The compound has potential antifungal action. It blocks the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism . Docking studies with the active site of the enzymes have been carried out. It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS , similar to that of the recently approved benzoxaborole antifungal drug (AN2690, Tavaborole, Kerydin) .
Synthesis of Aryl- and Hetarylfurocoumarins
The compound is used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
Synthesis of Et Canthinone-3-carboxylates
It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Inhibitor of Hepatitis C Virus (HCV) NS3 Protease
2-Bromo-5-(trifluoromethyl)aniline, a related compound, was used in the synthesis and biochemical evaluation of a series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Protodeboronation of Pinacol Boronic Esters
The compound is used in the protodeboronation of pinacol boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPVRSDSANUSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857439 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
1214327-53-3 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)
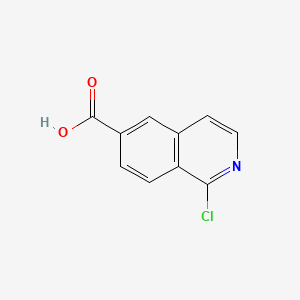
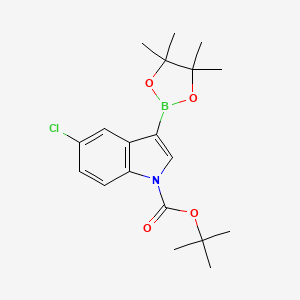
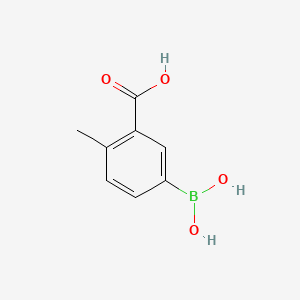
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

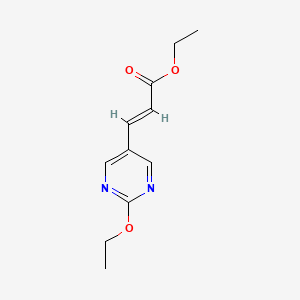


![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)
